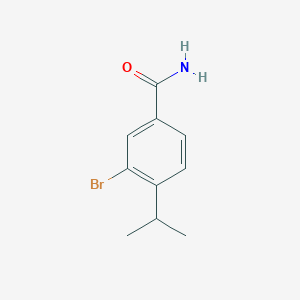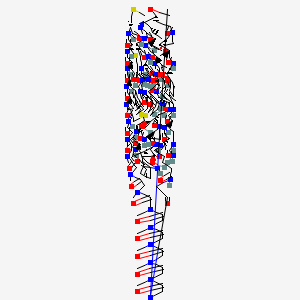
Bicycle Toxin 8009
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicycle Toxin 8009 is a novel compound known as a Bicycle Toxin Conjugate. It is designed to target the Nectin-4 protein, which is overexpressed in various tumor types. This compound consists of a bicyclic peptide that binds specifically to Nectin-4 and is conjugated to the cytotoxic agent Monomethyl auristatin E via a cleavable linker. The small size and unique structure of this compound allow for efficient tumor penetration and targeted delivery of the cytotoxic payload, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicycle Toxin 8009 involves several key steps:
Identification of the Bicyclic Peptide: The bicyclic peptide targeting Nectin-4 is identified using phage display technology.
Conjugation to Monomethyl Auristatin E: The optimized bicyclic peptide is conjugated to Monomethyl auristatin E through a cleavable linker.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of the bicyclic peptide, followed by its conjugation to Monomethyl auristatin E. The process includes rigorous purification steps to ensure the final product’s purity and stability .
Análisis De Reacciones Químicas
Types of Reactions
Bicycle Toxin 8009 undergoes several chemical reactions, including:
Conjugation Reactions: The bicyclic peptide is conjugated to Monomethyl auristatin E via a cleavable linker.
Cleavage Reactions: The cleavable linker is designed to be cleaved by peptidases such as cathepsin B in the tumor microenvironment, releasing the cytotoxic agent.
Common Reagents and Conditions
Reagents: Non-natural amino acids, Monomethyl auristatin E, cleavable linker.
Major Products
The major product formed from these reactions is the Bicycle Toxin Conjugate, which consists of the bicyclic peptide linked to Monomethyl auristatin E .
Aplicaciones Científicas De Investigación
Bicycle Toxin 8009 has several scientific research applications, including:
Cancer Therapy: It is being investigated as a targeted therapy for cancers that overexpress Nectin-4, such as bladder, breast, and pancreatic cancers
Preclinical Models: It has shown significant antitumor activity in preclinical models, leading to stable disease and tumor regressions.
Clinical Trials: This compound is currently undergoing clinical trials to evaluate its safety and efficacy in patients with advanced solid tumors.
Mecanismo De Acción
Bicycle Toxin 8009 exerts its effects through the following mechanism:
Target Binding: The bicyclic peptide binds specifically to the Nectin-4 protein on the surface of tumor cells.
Payload Release: The cleavable linker is cleaved by peptidases in the tumor microenvironment, releasing Monomethyl auristatin E.
Cytotoxic Effect: Monomethyl auristatin E disrupts microtubule formation, leading to cell cycle arrest and apoptosis of the tumor cells.
Comparación Con Compuestos Similares
Bicycle Toxin 8009 is unique compared to other similar compounds due to its small size and high selectivity. Similar compounds include:
Enfortumab Vedotin: An antibody-drug conjugate targeting Nectin-4, but with a larger molecular size and different pharmacokinetic properties.
BT1718 and BT5528: Other Bicycle Toxin Conjugates targeting different proteins, such as MT1-MMP and EphA2.
This compound’s small size allows for rapid tumor penetration and reduced systemic exposure, potentially offering advantages over larger antibody-drug conjugates .
Propiedades
Fórmula molecular |
C193H281N45O50S4 |
|---|---|
Peso molecular |
4160 g/mol |
Nombre IUPAC |
2-[(9S,12R,15S,17R,21S,27S,30S,33S,36S,39S,42S,45R,48S,51S,54S,60R)-39-(3-carbamimidamidopropyl)-9-carbamoyl-60-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[3-[[5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2R)-1-[[(2R)-1-[[(3S,4R,5R)-1-[(2R)-2-[(1S,2R)-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoyl]amino]propanoyl-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]amino]-48-(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontan-36-yl]acetic acid |
InChI |
InChI=1S/C193H281N45O50S4/c1-27-111(8)168(144(286-24)86-152(249)235-73-41-56-140(235)170(287-25)112(9)172(265)203-113(10)169(263)117-45-29-28-30-46-117)230(22)189(282)165(109(4)5)218-186(279)167(110(6)7)231(23)193(285)288-101-115-61-63-121(64-62-115)204-173(266)128(55-40-71-200-192(197)284)208-185(278)164(108(2)3)217-146(243)60-38-59-145(242)198-72-65-148(245)221(13)91-154(251)223(15)93-156(253)225(17)95-158(255)227(19)97-160(257)229(21)99-161(258)228(20)98-159(256)226(18)96-157(254)224(16)94-155(252)222(14)92-153(250)220(12)90-147(244)205-139-104-292-79-69-151(248)234-106-232-105-233(107-234)150(247)68-78-291-103-138(216-180(273)135(85-163(261)262)211-176(269)131(212-183(276)141-57-42-74-236(141)187(139)280)80-118-48-37-47-116-44-31-32-49-123(116)118)182(275)207-130(66-76-289-26)175(268)206-129(54-39-70-199-191(195)196)174(267)210-134(84-162(259)260)179(272)209-132(81-119-87-201-126-52-35-33-50-124(119)126)177(270)214-136(100-239)181(274)219-166(114(11)240)190(283)237-75-43-58-142(237)188(281)238-89-122(241)83-143(238)184(277)213-133(82-120-88-202-127-53-36-34-51-125(120)127)178(271)215-137(171(194)264)102-290-77-67-149(232)246/h28-37,44-53,61-64,87-88,108-114,122,128-144,164-170,201-202,239-241,263H,27,38-43,54-60,65-86,89-107H2,1-26H3,(H2,194,264)(H,198,242)(H,203,265)(H,204,266)(H,205,244)(H,206,268)(H,207,275)(H,208,278)(H,209,272)(H,210,267)(H,211,269)(H,212,276)(H,213,277)(H,214,270)(H,215,271)(H,216,273)(H,217,243)(H,218,279)(H,219,274)(H,259,260)(H,261,262)(H4,195,196,199)(H3,197,200,284)/t111-,112-,113+,114-,122-,128+,129+,130+,131+,132+,133-,134+,135+,136+,137-,138+,139+,140-,141+,142+,143+,144+,164+,165-,166+,167-,168-,169+,170+/m1/s1 |
Clave InChI |
VVXCMFUOVBOGGE-SYOMXDATSA-N |
SMILES isomérico |
CC[C@@H](C)[C@H]([C@H](CC(=O)N1CCC[C@@H]1[C@H]([C@@H](C)C(=O)N[C@@H](C)[C@@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@@H](C(C)C)NC(=O)[C@@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)NCCC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N[C@H]4CSCCC(=O)N5CN6CN(C5)C(=O)CCSC[C@@H](NC(=O)[C@H](NC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H]8CCCN8C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSCCC6=O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]9CCCN9C4=O)CC1=CC=CC2=CC=CC=C21)CC(=O)O)CCSC)CCCNC(=N)N)CC(=O)O)CC1=CNC2=CC=CC=C21)CO)[C@@H](C)O)O)CC1=CNC2=CC=CC=C21)C(=O)N |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)NCCC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)NC4CSCCC(=O)N5CN6CN(C5)C(=O)CCSCC(NC(=O)C(NC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSCCC6=O)NC(=O)C(NC(=O)C(NC(=O)C9CCCN9C4=O)CC1=CC=CC2=CC=CC=C21)CC(=O)O)CCSC)CCCNC(=N)N)CC(=O)O)CC1=CNC2=CC=CC=C21)CO)C(C)O)O)CC1=CNC2=CC=CC=C21)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dihydro-8,8-dimethyl-5-oxo-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B13924411.png)
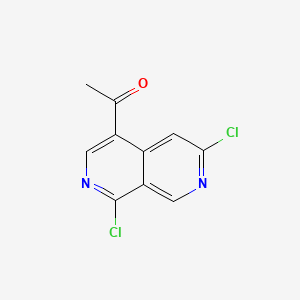
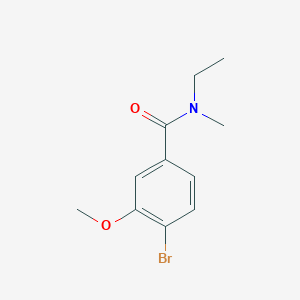
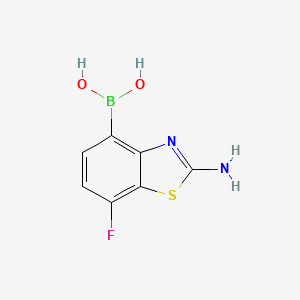
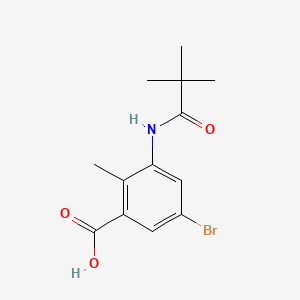

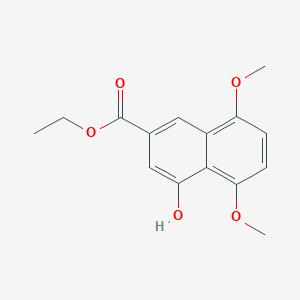
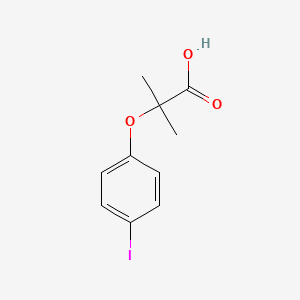

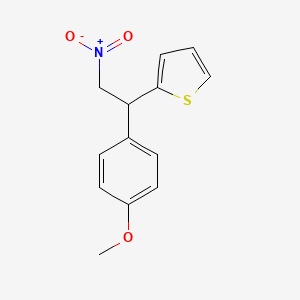
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)

